

A Technical Guide to the Spectral Analysis of Indole-2-Carboxylic Acid

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Compound of Interest

Compound Name: *Indole-2-carboxylic acid*

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This technical guide provides a comprehensive overview of the spectral data for **indole-2-carboxylic acid** ($C_9H_7NO_2$), a key intermediate in the synthesis of various pharmaceutically active agents. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural confirmation of **indole-2-carboxylic acid** relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: 1H NMR Spectral Data of **Indole-2-carboxylic Acid**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
13.0	-COOH
11.8	N-H
7.67	H-4 or H-7
7.48	H-4 or H-7
7.26	H-5 or H-6
7.14	H-3
7.08	H-5 or H-6

Solvent: DMSO-d₆, Frequency: 399.65 MHz

Table 2: ^{13}C NMR Spectral Data of **Indole-2-carboxylic Acid**

Chemical Shift (δ) ppm	Assignment
163.9	C=O
137.5	C-7a
129.9	C-2
127.5	C-3a
124.2	C-5
121.9	C-6
120.3	C-4
112.3	C-7
105.8	C-3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The solid-state spectrum is influenced by intermolecular hydrogen bonding involving the carboxylic acid and N-H groups.

Table 3: Key IR Absorption Bands for **Indole-2-carboxylic Acid**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3350	N-H stretch (intermolecular H-bond)
2500-3300 (broad)	O-H stretch (carboxylic acid dimer)
~1680	C=O stretch (carboxylic acid dimer)
1400-1600	Aromatic C=C stretching vibrations

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **Indole-2-carboxylic Acid**[[1](#)]

m/z Value	Assignment	Relative Intensity (%)
161	[M] ⁺ (Molecular Ion)	69.1
143	[M - H ₂ O] ⁺	100.0
115	[M - H ₂ O - CO] ⁺ or [C ₈ H ₅ N] ⁺	88.3
89	[C ₇ H ₅] ⁺	28.0
63	[C ₅ H ₃] ⁺	15.5

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

A sample of **indole-2-carboxylic acid** (approximately 0.037 g) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆)^[1]. Tetramethylsilane (TMS) is used as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer, such as a Bruker or JEOL instrument.

Infrared (IR) Spectroscopy

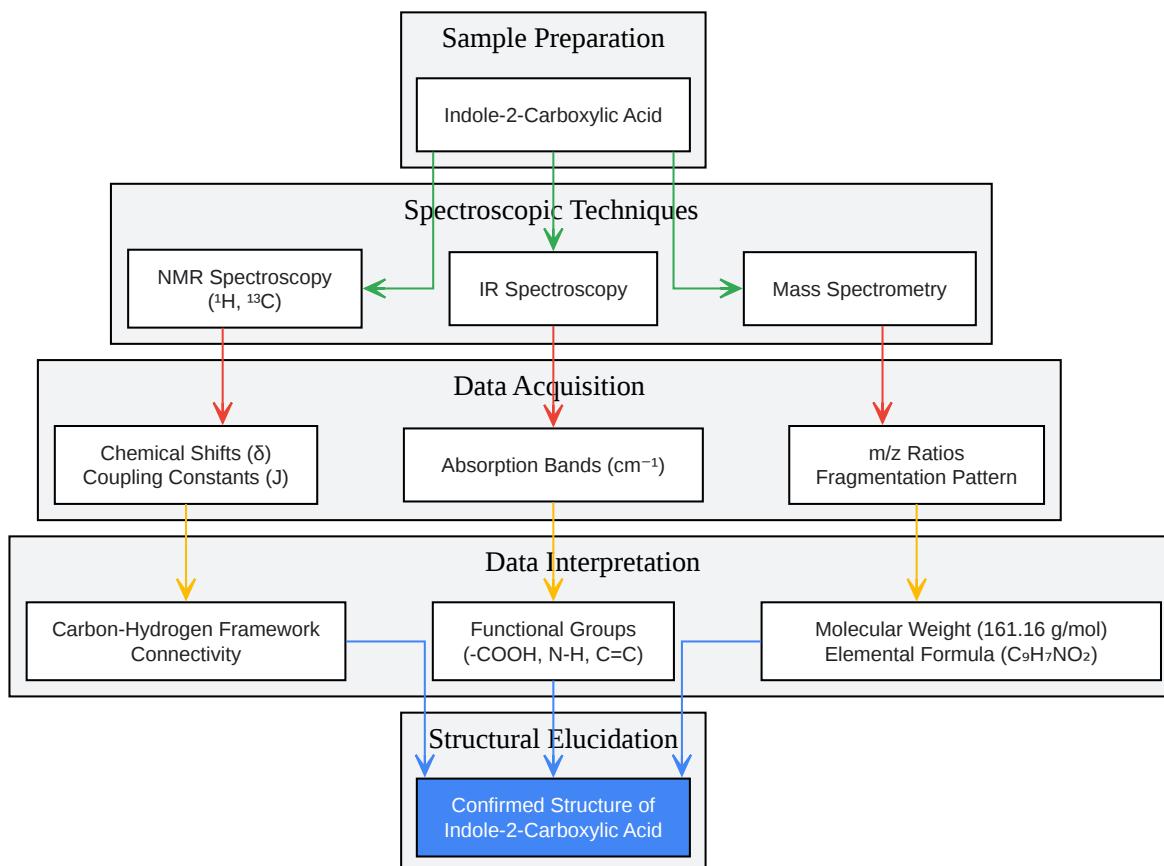
For solid-state analysis, the Attenuated Total Reflectance (ATR) technique is commonly employed using an FT-IR spectrometer, such as a Bruker Tensor 27. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a gas-phase spectrum can be obtained from a NIST/EPA database.

Mass Spectrometry

Electron Ionization (EI) mass spectra are obtained using a direct insertion probe. The instrument parameters are typically set as follows: source temperature at 180-250°C, sample temperature at 140-250°C, and an ionization energy of 70-75 eV^[1].

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis and structural elucidation of a compound like **indole-2-carboxylic acid** is depicted in the following diagram.



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References

- 1. Indole-2-carboxylic acid(1477-50-5) ¹³C NMR [m.chemicalbook.com]

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